molecular formula C23H17Br2N3O4 B12037028 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 764655-82-5

4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12037028
CAS No.: 764655-82-5
M. Wt: 559.2 g/mol
InChI Key: YFCCFQRLJURSCM-UVHMKAGCSA-N
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Description

4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H17Br2N3O4 and a molecular weight of 559.218 g/mol . This compound is characterized by the presence of bromine atoms and a benzoate group, making it a significant molecule in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the bromination of benzoic acid derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The intermediate products are then subjected to further reactions, including acylation and condensation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product formation. For example, substitution reactions might be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The bromine atoms and benzoate groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(((3-methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

What sets 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of multiple bromine atoms.

Properties

CAS No.

764655-82-5

Molecular Formula

C23H17Br2N3O4

Molecular Weight

559.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H17Br2N3O4/c24-18-8-4-7-16(11-18)22(30)26-14-21(29)28-27-13-17-12-19(25)9-10-20(17)32-23(31)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

YFCCFQRLJURSCM-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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